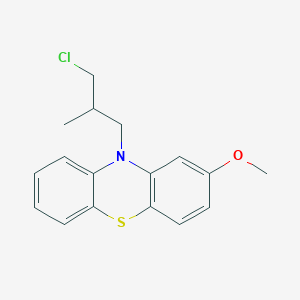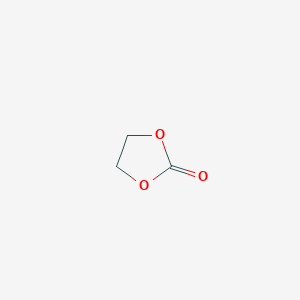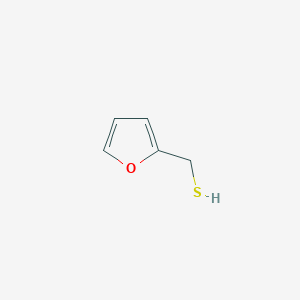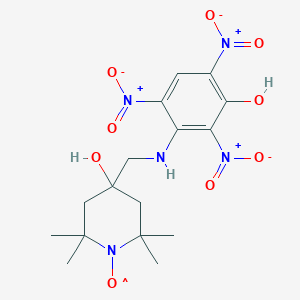
4-Hydroxy-2,2,6,6-tetramethyl-4-(3-picrylaminomethyl)piperidine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2,2,6,6-tetramethyl-4-(3-picrylaminomethyl)piperidine N-oxide (also known as TEMPOL) is a stable nitroxide radical that has been widely used in scientific research due to its unique properties. This compound has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various therapeutic applications.
科学的研究の応用
TEMPOL has been extensively studied in various scientific fields, including pharmacology, biochemistry, and physiology. It has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various therapeutic applications. TEMPOL has been used to treat various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. It has also been used in research related to oxidative stress, free radicals, and reactive oxygen species.
作用機序
TEMPOL's mechanism of action is based on its ability to scavenge free radicals and reactive oxygen species. It does this by donating an electron to these species, which stabilizes them and prevents them from causing cellular damage. In addition, TEMPOL has been shown to inhibit the production of pro-inflammatory cytokines, which further contributes to its anti-inflammatory effects.
生化学的および生理学的効果
TEMPOL has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve endothelial function, and reduce blood pressure. It has also been shown to have neuroprotective effects and to improve cognitive function. In addition, TEMPOL has been shown to have anti-cancer effects, including inhibiting tumor growth and inducing apoptosis.
実験室実験の利点と制限
TEMPOL has several advantages for lab experiments. It is stable and easy to handle, making it a convenient compound to work with. It also has a relatively low toxicity, which makes it a safe compound to use in in vitro and in vivo experiments. However, there are also limitations to using TEMPOL. It has a short half-life in vivo, which limits its effectiveness in some applications. In addition, its antioxidant effects can interfere with certain experimental designs, such as those involving the use of reactive oxygen species as signaling molecules.
将来の方向性
There are several future directions for research related to TEMPOL. One area of interest is the development of novel TEMPOL derivatives with improved pharmacological properties. Another area of interest is the use of TEMPOL in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying TEMPOL's effects and to identify new therapeutic applications for this compound.
Conclusion:
In conclusion, TEMPOL is a stable nitroxide radical that has been extensively studied in various scientific fields. It has antioxidant and anti-inflammatory effects, making it a promising candidate for various therapeutic applications. TEMPOL has been used to treat various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. It has also been used in research related to oxidative stress, free radicals, and reactive oxygen species. Despite its limitations, TEMPOL remains a valuable compound for scientific research, and there are several future directions for research related to this compound.
合成法
TEMPOL can be synthesized through a two-step process. The first step involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with sodium borohydride to produce 2,2,6,6-tetramethyl-4-hydroxypiperidine. The second step involves the reaction of 2,2,6,6-tetramethyl-4-hydroxypiperidine with 3-chloromethyl-2,4,6-trinitrophenylamine to produce TEMPOL.
特性
CAS番号 |
148719-46-4 |
|---|---|
製品名 |
4-Hydroxy-2,2,6,6-tetramethyl-4-(3-picrylaminomethyl)piperidine N-oxide |
分子式 |
C16H22N5O9 |
分子量 |
428.37 g/mol |
InChI |
InChI=1S/C16H22N5O9/c1-14(2)6-16(23,7-15(3,4)21(14)30)8-17-11-9(18(24)25)5-10(19(26)27)13(22)12(11)20(28)29/h5,17,22-23H,6-8H2,1-4H3 |
InChIキー |
JFMKMCXVSUQYLY-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)(CNC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-])O)C |
正規SMILES |
CC1(CC(CC(N1[O])(C)C)(CNC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-])O)C |
その他のCAS番号 |
148719-46-4 |
同義語 |
4-hydroxy-2,2,6,6-tetramethyl-4-(3-picrylaminomethyl)piperidine N-oxide 4-OH-4-MePNC-piperidine N-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



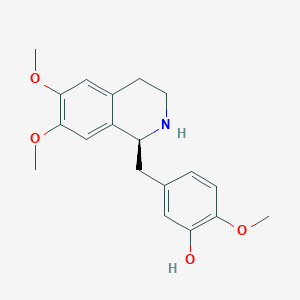
![N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B133859.png)
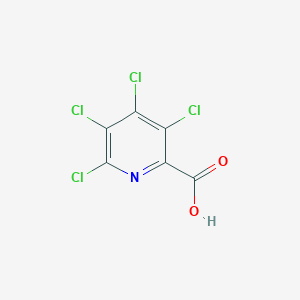
![3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile](/img/structure/B133866.png)
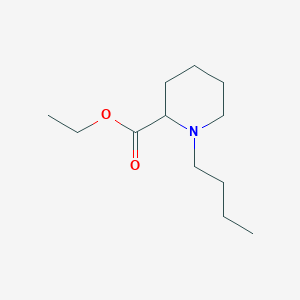
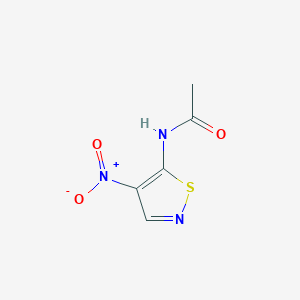
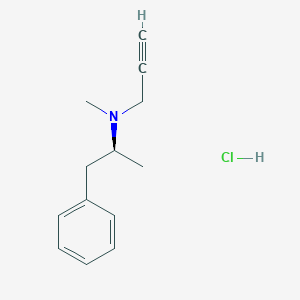
![[6]-Gingerol](/img/structure/B133885.png)
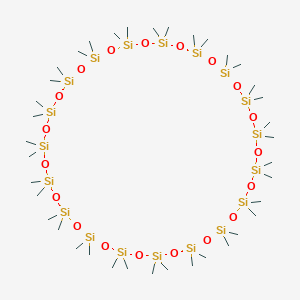

![8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B133891.png)
